molecular formula C18H18N4O5S2 B11501713 3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole

Cat. No.: B11501713
M. Wt: 434.5 g/mol
InChI Key: UJDMOKHEDRUVNO-UHFFFAOYSA-N
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Description

3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring. The process often includes the use of ethyl sulfonyl chloride and nitrophenyl derivatives under controlled conditions to ensure the correct formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl group can produce sulfonic acids.

Scientific Research Applications

3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

3-(4-ethylsulfonyl-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C18H18N4O5S2/c1-3-29(25,26)14-9-10-16(15(11-14)22(23)24)28-18-20-19-17(21(18)2)12-27-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

UJDMOKHEDRUVNO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C)COC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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